Product packaging for 8-Fluoro-1,2,3,4-tetrahydroisoquinoline(Cat. No.:CAS No. 123594-01-4)

8-Fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B055503
CAS No.: 123594-01-4
M. Wt: 151.18 g/mol
InChI Key: BQEDHMMZSRJZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-1,2,3,4-tetrahydroisoquinoline is a versatile fluorine-substituted heterocyclic building block of significant interest in medicinal chemistry, particularly for the development of potential Central Nervous System (CNS) drug candidates . The core 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery, present in a wide range of bioactive compounds and natural products . The strategic introduction of a fluorine atom at the 8-position activates the aromatic ring for further functionalization and can favorably influence the molecule's pharmacokinetic properties and binding affinity . This compound serves as a key intermediate in synthetic organic chemistry. Its primary research value lies in its ability to undergo directed ortho -lithiation, enabling further elaboration of the aromatic ring . Furthermore, the electron-withdrawing fluorine atom activates the ring towards nucleophilic aromatic substitution, allowing researchers to replace the fluorine with various cyclic amines—such as morpholine, pyrrolidine, and piperidine—to synthesize 8-amino-3,4-dihydroisoquinoline derivatives . These amino derivatives are themselves valuable precursors for the synthesis of 1-substituted 8-amino-tetrahydroisoquinolines. Additionally, the dihydroisoquinoline core of this compound is amenable to other transformations, including reduction with sodium borohydride to yield the saturated tetrahydroisoquinoline analog, or alkylation to create novel derivatives for structure-activity relationship (SAR) studies . Its utility as a synthetic intermediate makes it particularly valuable for constructing diverse compound libraries aimed at screening for biological activity. Key Research Applications: Synthetic Intermediate for CNS Agents: Serves as a precursor for 1,8-disubstituted tetrahydroisoquinolines investigated as potential therapeutics for chronic pain and other neurological conditions . Versatile Scaffold for Functionalization: The fluorine atom enables efficient fluorine-amine exchange and the C=N double bond allows for the introduction of various alkyl or aryl groups at the 1-position using organolithium reagents . Building Block in Medicinal Chemistry: The THIQ scaffold is associated with a broad spectrum of pharmacological activities, making this fluorinated analog a valuable starting point for programs targeting anti-bacterial, anti-cancer, and anti-viral agents . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FN B055503 8-Fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 123594-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEDHMMZSRJZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595588
Record name 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123594-01-4
Record name 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Strategic Role of Fluorine in Tetrahydroisoquinoline Research

General Strategies for Tetrahydroisoquinoline Core Construction

The construction of the tetrahydroisoquinoline core is a well-explored area of organic synthesis, with several classical and modern methods being widely employed. These strategies typically involve the formation of key carbon-carbon and carbon-nitrogen bonds to assemble the bicyclic system. Three main disconnection approaches for the THIQ core have been described: C1–C8a, C1–N, and/or the N–C3 bond. nih.gov Electrophilic aromatic substitution via iminium ion cyclization is a common method for assembling this scaffold. nih.govacs.org

Multi-Step Organic Synthesis Pathways

Complex tetrahydroisoquinoline alkaloids often necessitate multi-step synthetic sequences. These pathways can involve a series of reactions to build the necessary precursors and then cyclize to form the core structure. For instance, the synthesis of certain 1,8-disubstituted tetrahydroisoquinolines starts from N-acylated arylethylamines. nih.gov A multi-step route might involve a Bischler–Napieralski cyclization to form a dihydroisoquinoline intermediate, followed by reduction to the tetrahydroisoquinoline. Subsequent steps can then be used to remove protecting groups and introduce further substituents. nih.gov

Pictet–Spengler Condensation and its Variants

The Pictet–Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. acs.orgresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure) to yield the tetrahydroisoquinoline. organicreactions.orgwikipedia.org The reaction is a special case of the Mannich reaction. organicreactions.orgwikipedia.org

The classical Pictet-Spengler synthesis was demonstrated in 1911 by the condensation of phenethylamine (B48288) with methylal in concentrated hydrochloric acid to form 1,2,3,4-tetrahydroisoquinoline (B50084). organicreactions.orgthermofisher.com The reaction conditions are typically harsh, requiring strong acids and heat, especially for less nucleophilic aromatic rings. wikipedia.org Variants of this reaction have been developed to improve yields and expand the substrate scope. For example, the use of chiral Brønsted–Lowry acids can catalyze asymmetric Pictet–Spengler reactions, leading to the formation of enantiomerically enriched products. wikipedia.org

Table 1: Key Features of the Pictet-Spengler Reaction

FeatureDescription
Reactants β-arylethylamine and a carbonyl compound (aldehyde or ketone). organicreactions.org
Catalyst Protic or Lewis acids (e.g., HCl, TFA, BF3·Et2O). thermofisher.comresearchgate.net
Mechanism Formation of an iminium ion followed by intramolecular electrophilic aromatic substitution. wikipedia.org
Products Substituted 1,2,3,4-tetrahydroisoquinolines. organicreactions.org

Bischler–Napieralski Reaction

The Bischler–Napieralski reaction is another classical and widely used method for constructing the 3,4-dihydroisoquinoline (B110456) core, which can then be readily reduced to the corresponding tetrahydroisoquinoline. acs.orgresearchgate.netrsc.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent in acidic conditions. wikipedia.orgnrochemistry.com

Commonly used condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂). nrochemistry.comorganic-chemistry.org The reaction is most effective when the benzene (B151609) ring has electron-donating groups. nrochemistry.com The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org The resulting 3,4-dihydroisoquinoline can be reduced to a tetrahydroisoquinoline using reagents like sodium borohydride (B1222165). rsc.org

Table 2: Reagents in the Bischler-Napieralski Reaction

Reagent TypeExamplesRole
Starting Material β-arylethylamides or β-arylethylcarbamates. wikipedia.orgSubstrate for cyclization.
Condensing/Dehydrating Agent POCl₃, P₂O₅, Tf₂O, PPA. wikipedia.orgnrochemistry.comPromotes cyclization.
Reducing Agent (for THIQ) NaBH₄, NaCNBH₄, Catalytic Hydrogenation. rsc.orgReduces the dihydroisoquinoline intermediate.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like tetrahydroisoquinolines in a single step from three or more starting materials. acs.orgnih.gov This strategy allows for the rapid generation of molecular diversity. acs.org One such MCR involves the reaction of carboxylic acids, alkynyl ethers, and dihydroisoquinolines. acs.orgnih.gov Another example is a four-component reaction for the synthesis of 1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles from aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile (B47326) under solvent-free conditions. rsc.org These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization. rsc.org

Reductive Amination and Palladium-Catalyzed Cyclization Approaches

Modern synthetic strategies for tetrahydroisoquinolines include methods based on reductive amination and palladium-catalyzed cyclizations. A protocol for synthesizing N-aryl-1,2,3,4-tetrahydroisoquinolines involves a sequence of reductive amination, palladium-catalyzed ethoxyvinylation, and a final intramolecular reductive amination to achieve cyclization. thieme-connect.com

Palladium-catalyzed cascade reactions have also been developed. For instance, a Heck/carbonylative cyclization process can be used to synthesize functionalized amides, which are precursors to tetrahydroisoquinolines. rsc.org Another approach involves a palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides with arylboronic acids to produce highly substituted 1,2-dihydroisoquinolines, which can be subsequently reduced. mdpi.com

De Novo Synthesis of Fluorinated Tetrahydroisoquinolines

The direct synthesis of fluorinated tetrahydroisoquinolines, including this compound, often requires specialized methods to introduce the fluorine atom onto the aromatic ring either before or during the construction of the heterocyclic core.

A de novo synthetic route has been developed that starts from indene (B144670) derivatives. thieme.de This method is based on an oxidative ring opening of the indene followed by a reductive ring closing with a primary amine. thieme.de Key steps involve the cleavage of the olefinic bond through dihydroxylation and subsequent oxidation, followed by cyclization with primary amines under reductive amination conditions. thieme.de This strategy has been successfully applied to the synthesis of various fluorinated tetrahydroisoquinoline derivatives. thieme.dethieme.de

Another key approach involves the synthesis of 8-fluoro-3,4-dihydroisoquinoline as a versatile intermediate. nih.govnih.govresearchgate.net This is achieved through a directed ortho-lithiation of an N-pivaloyl-2-(3-fluorophenyl)ethylamine, followed by reaction with DMF and subsequent acid-catalyzed cyclization. nih.gov The resulting 8-fluoro-3,4-dihydroisoquinoline can then be reduced to this compound using sodium borohydride. nih.gov This intermediate also allows for further functionalization, such as the introduction of substituents at the 1-position by reaction with organolithium reagents after a fluorine-amine exchange at the 8-position. nih.govnih.govresearchgate.net

Table 3: Comparison of De Novo Synthesis Strategies for Fluorinated THIQs

StrategyStarting MaterialKey StepsProduct
Oxidative Ring Opening/Closing Indene derivatives. thieme.deDihydroxylation, oxidative cleavage, reductive amination with a fluorinated amine. thieme.deFluorinated 1,2,3,4-tetrahydroisoquinolines. thieme.de
Directed Ortho-Lithiation N-pivaloyl-2-(3-fluorophenyl)ethylamine. nih.govDirected lithiation, formylation, acid-catalyzed cyclization, reduction. nih.govThis compound. nih.gov

Directed ortho-Lithiation Strategies

Directed ortho-lithiation (DoM) is a powerful and widely utilized strategy for the regioselective functionalization of aromatic rings. wikipedia.orgsemanticscholar.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The fluorine atom itself is recognized as an effective DMG, making this approach highly suitable for the synthesis of 8-fluoro-substituted isoquinolines. nih.govmdpi.com

A key intermediate for accessing this compound is the corresponding 8-fluoro-3,4-dihydroisoquinoline. A practical synthesis of this intermediate has been developed utilizing a directed ortho-lithiation reaction. nih.govnih.gov The synthesis starts from N-pivaloyl-2-(3-fluorophenyl)ethylamine. nih.gov

The crucial step involves the treatment of the N-pivaloyl-protected starting material with a strong base, typically butyllithium (B86547) (BuLi), in tetrahydrofuran (B95107) (THF) at a low temperature of -78 °C. nih.gov This low temperature is critical to prevent potential side reactions such as the formation of an aryne intermediate via lithium fluoride (B91410) elimination. nih.gov The lithiated intermediate is then quenched with an electrophile, N,N-dimethylformamide (DMF), to introduce a formyl group at the position ortho to both the fluorine atom and the ethylamine (B1201723) side chain. nih.gov Subsequent treatment of the resulting aldehyde with aqueous acid leads to cyclization and concomitant deprotection of the pivaloyl group, affording 8-fluoro-3,4-dihydroisoquinoline, which is typically isolated as its hydrochloride hydrate (B1144303) salt. nih.gov

StepReagents and ConditionsProductYieldReference
1. Lithiationn-Butyllithium (BuLi), THF, -78 °C, 2 hLithiated Intermediate- nih.gov
2. FormylationN,N-Dimethylformamide (DMF), -78 °C to 25 °C, 1 hFormyl Derivative68% (two steps) nih.gov
3. CyclizationAqueous HCl (10%), CH2Cl2, 25 °C, 24 h8-Fluoro-3,4-dihydroisoquinoline hydrochloride hydrate74% nih.gov

This dihydroisoquinoline can then be readily reduced to this compound using standard reducing agents like sodium borohydride (NaBH₄). nih.gov

The high regioselectivity observed in the key lithiation step is a direct consequence of the directing effects of the substituents on the aromatic ring. nih.gov In directed ortho-metalation, the organolithium reagent forms a complex with a heteroatom-containing directing group, which lowers the kinetic barrier to deprotonation at the adjacent C-H bond. wikipedia.orgsemanticscholar.orgnih.gov

In the synthesis of the 8-fluoro-3,4-dihydroisoquinoline intermediate, both the fluorine atom and the N-pivaloyl-ethylamine side chain can act as directing groups. nih.gov The fluorine atom is a well-documented, potent ortho-directing group. mdpi.comresearchgate.net Similarly, the amide functionality of the protected side chain can coordinate with the lithium reagent. The observed outcome, where lithiation occurs at the C-6 position of the starting N-pivaloyl-2-(3-fluorophenyl)ethylamine (which becomes the C-8 position of the isoquinoline (B145761) product), demonstrates that the lithiation occurs at the site that is ortho to both directing groups. nih.gov This cooperative effect ensures that deprotonation happens exclusively at the desired position, leading to a single major regioisomer upon quenching with an electrophile. nih.gov

Nucleophilic Aromatic Substitution Approaches

The fluorine atom at the C-8 position of the dihydroisoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing imine (C=N) bond. mdpi.com This reactivity provides a valuable pathway for introducing a variety of substituents at this position. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, in this case, the fluoride ion. youtube.comlibretexts.org

A notable application is the fluorine-amine exchange reaction, where 8-fluoro-3,4-dihydroisoquinoline is treated with various cyclic secondary amines. nih.govnih.gov Heating the substrate with amines such as morpholine (B109124) or pyrrolidine (B122466) in a sealed tube results in the displacement of the fluoride and the formation of the corresponding 8-amino-3,4-dihydroisoquinoline derivatives in moderate yields. nih.govmdpi.com These products can subsequently be reduced and further functionalized to create diverse libraries of 1,8-disubstituted tetrahydroisoquinolines. nih.gov

NucleophileConditionsProductYieldReference
Morpholine80 °C, sealed tube, several hours8-(Morpholin-4-yl)-3,4-dihydroisoquinoline51% nih.govmdpi.com
Pyrrolidine80 °C, sealed tube, 8 h8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline49% nih.govmdpi.com
Piperidine80 °C, sealed tube, several hours8-(Piperidin-1-yl)-3,4-dihydroisoquinoline- nih.gov

Electrophilic Aromatic Fluorination Methods

An alternative strategy to introduce a fluorine atom onto a pre-formed tetrahydroisoquinoline scaffold is through electrophilic aromatic fluorination. This approach involves the reaction of an electron-rich aromatic ring with a source of electrophilic fluorine ("F+"). While not specifically documented for the 8-position of 1,2,3,4-tetrahydroisoquinoline, this method is a standard technique in organofluorine chemistry. thieme.de

The reaction would typically involve an N-protected 1,2,3,4-tetrahydroisoquinoline. The nitrogen protecting group is crucial to prevent side reactions and to modulate the reactivity of the aromatic ring. The success of the reaction would depend on the electronic properties of the THIQ ring system and its ability to undergo electrophilic substitution. Potent electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), are commonly employed for such transformations. organic-chemistry.org The regiochemical outcome would be governed by the directing effects of the substituents already present on the aromatic ring.

Intramolecular Aminofluorination using Transition Metal Catalysis

Modern synthetic methodologies offer advanced routes to fluorinated heterocycles, including transition metal-catalyzed reactions. A hypothetical but powerful approach for the synthesis of this compound derivatives is intramolecular aminofluorination. This strategy would involve a suitably functionalized precursor, likely an ortho-alkenyl aniline (B41778) derivative, which could undergo a cyclization reaction where both a nitrogen-carbon bond and a fluorine-carbon bond are formed in a controlled manner.

Such reactions are often catalyzed by late transition metals like palladium or copper. The process would involve the activation of the alkene by the metal catalyst, followed by an intramolecular attack by the amine nucleophile and a subsequent fluorination step, potentially involving an oxidant and a fluoride source. While this specific application to generate 8-fluoro-THIQs is not explicitly reported, the development of transition metal-catalyzed aminofluorination reactions represents a cutting-edge frontier in synthetic chemistry that could offer a novel and efficient entry to this class of compounds.

Stereoselective Synthesis of Chiral this compound Derivatives

Many biologically active tetrahydroisoquinolines are chiral, with their activity often residing in a single enantiomer. nih.govrsc.org Therefore, the development of stereoselective methods to synthesize chiral this compound derivatives is of high importance. The most common strategies focus on the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline intermediate. mdpi.com

Transition-metal-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation are the premier methods for this transformation. mdpi.comorganic-chemistry.org

Asymmetric Hydrogenation (AH): This involves the reduction of the C=N bond of an 8-fluoro-3,4-dihydroisoquinoline derivative using hydrogen gas in the presence of a chiral transition metal catalyst, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir) complexed with chiral phosphine (B1218219) or diamine ligands. mdpi.com

Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen donor molecule, such as formic acid or isopropanol, to deliver hydrogen to the substrate, again mediated by a chiral metal catalyst. mdpi.com Ruthenium complexes with chiral diamine ligands, like TsDPEN, are highly effective for the ATH of dihydroisoquinolines. organic-chemistry.org

These catalytic asymmetric methods can provide access to enantiomerically enriched 1-substituted or 1-unsubstituted 8-fluoro-1,2,3,4-tetrahydroisoquinolines with high enantioselectivity (up to >95% ee). nih.govmdpi.com The choice of catalyst, ligand, and reaction conditions is critical for achieving high levels of stereocontrol. armchemfront.com

Asymmetric Reduction Techniques

Asymmetric reduction is a direct and atom-economical approach for producing enantiomerically enriched THIQs. mdpi.com This family of techniques includes direct hydrogenation with H₂ gas, transfer hydrogenation using alternative hydrogen donors, and reductive amination strategies. mdpi.comthieme.de

Asymmetric hydrogenation of N-heteroaromatics like isoquinolines is a powerful method for synthesizing chiral N-heterocycles. mdpi.com The direct asymmetric hydrogenation of the isoquinoline core to yield a tetrahydroisoquinoline is a particularly efficient strategy. dicp.ac.cn Iridium-based catalyst systems are among the most effective for this transformation. mdpi.com

One successful approach involves the use of an iridium catalyst with a chiral bisphosphine ligand. This system has been used for the enantio- and diastereoselective hydrogenation of various isoquinoline derivatives. rsc.org To overcome the inherent stability of the aromatic ring and the potential for catalyst poisoning by the nitrogen atom, a substrate activation strategy is often employed. mdpi.comdicp.ac.cn This can be achieved by using activators like trichloroisocyanuric acid (TCCA), which generates a hydrogen halide in situ. dicp.ac.cn This protonates the isoquinoline, forming an isoquinolinium salt that is more susceptible to hydrogenation. dicp.ac.cn For instance, the hydrogenation of 1-phenylisoquinoline (B189431) using an Iridium-SegPhos catalyst system in the presence of TCCA yields the corresponding tetrahydroisoquinoline with high conversion and enantioselectivity. dicp.ac.cn

SubstrateCatalyst SystemActivatorSolventTemp (°C)H₂ PressureResult (ee%)
1-Phenylisoquinoline[Ir(COD)Cl]₂/(R)-SegPhosTCCATHF8050 bar99%
1-Methylisoquinoline[Ir(COD)Cl]₂/(R)-SegPhosTCCATHF8050 bar98%
1-(4-Fluorophenyl)isoquinoline[Ir(COD)Cl]₂/(R)-SegPhosTCCATHF8050 bar>99%
Data compiled from studies on iridium-catalyzed asymmetric hydrogenation of isoquinolines. dicp.ac.cn

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to methods requiring high-pressure gaseous hydrogen. nih.gov This technique utilizes hydrogen donors such as formic acid, isopropanol, or Hantzsch esters in the presence of a transition metal catalyst. mdpi.comnih.gov Ruthenium complexes, particularly those of the type [(arene)Ru(L)Cl] where L is a chiral diamine ligand like N-tosyl-1,2-diphenylethylene-1,2-diamine (TsDPEN), are widely used for the ATH of imines. nih.govorganic-chemistry.org

The ATH of 1-aryl substituted 3,4-dihydroisoquinolines (DHIQs) is a key step in the synthesis of many alkaloids. nih.gov Arene/Ru/TsDPEN complexes have demonstrated high efficacy in these reactions, providing the target tetrahydroisoquinolines with high enantiomeric excess. organic-chemistry.org The reaction is typically carried out using a mixture of formic acid and triethylamine (B128534) as the hydrogen source. nih.gov The development of novel chiral ligands, such as those based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone (known as CAMPY), is an active area of research to broaden the substrate scope and improve catalyst performance. nih.gov

Substrate (1-Aryl DHIQ)CatalystHydrogen DonorAdditiveResult (ee%)
1-Phenyl-6,7-dimethoxy-3,4-DHIQRhodium-Me-CAMPY complexHCOOH/NEt₃La(OTf)₃up to 69%
1-(4-Chlorophenyl)-3,4-DHIQArene/Ru/TsDPEN complexHCOOH/NEt₃NoneHigh
Data compiled from studies on the asymmetric transfer hydrogenation of dihydroisoquinolines. nih.govorganic-chemistry.org

A de novo approach to constructing the tetrahydroisoquinoline skeleton involves an oxidative ring-opening of an indene derivative, followed by a reductive ring-closing amination. thieme.decore.ac.uk This method allows for the synthesis of various N-substituted THIQs, including those with fluorine-containing substituents, from simple starting materials. thieme.de

The process begins with the dihydroxylation of the double bond in a substituted indene, followed by oxidative cleavage with sodium periodate (B1199274) (NaIO₄) to produce an unstable diformyl intermediate. thieme.de This intermediate is then subjected to a double reductive amination with a primary amine (such as 2-fluoroethylamine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). core.ac.uk This sequence leads to the formation of the N-substituted 1,2,3,4-tetrahydroisoquinoline ring system in a two-step, one-pot procedure. thieme.de The yield of this reaction can be influenced by the number of fluorine atoms on the amine, with yields generally decreasing as fluorine substitution increases. core.ac.uk

Starting MaterialAmineProductYield (two steps)
1H-Indene(2-Fluoroethyl)amine2-(2-Fluoroethyl)-1,2,3,4-tetrahydroisoquinolineModerate
1H-Indene(2,2-Difluoroethyl)amine2-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroisoquinolineModerate
1H-Indene(2,2,2-Trifluoroethyl)amine2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolineModerate
Data compiled from studies on the de novo synthesis of tetrahydroisoquinolines via reductive amination. core.ac.uk

Deracemization is a highly efficient process that converts a racemic mixture of a chiral compound into a single enantiomer, allowing for a theoretical yield of 100%. acs.org For 1-substituted tetrahydroisoquinolines, a non-enzymatic, one-pot redox deracemization has been developed. This process involves the selective oxidation of one enantiomer or, more commonly, the oxidation of the racemate to an achiral intermediate, which is then asymmetrically reduced to a single enantiomer of the product. acs.org

This strategy has been successfully applied to racemic 1-substituted THIQs by combining an oxidant with an iridium-catalyzed asymmetric hydrogenation system. acs.org The process begins with the oxidation of the racemic secondary or tertiary amine to a cyclic imine or iminium ion intermediate. This achiral species is then hydrogenated in the presence of a chiral iridium catalyst, such as one derived from [Ir(cod)Cl]₂ and (R)-MeOBiPhep, to generate the desired enantiomer of the tetrahydroisoquinoline with high enantiomeric excess. Oxidants like N-bromosuccinimide (NBS) have been found to be compatible with the iridium hydrogenation catalyst, enabling a one-pot reaction. acs.org

Racemic SubstrateOxidantCatalyst SystemResult (ee%)Yield (%)
1-Phenyl-1,2,3,4-tetrahydroisoquinolineNBS[Ir(cod)Cl]₂/(R)-MeOBiPhep98%93%
1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolineNBS[Ir(cod)Cl]₂/(R)-MeOBiPhep97%91%
Data compiled from research on the redox deracemization of tetrahydroisoquinolines. acs.org

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.orgclockss.org This strategy has been applied to the asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines. clockss.org

In this approach, a 3,4-dihydroisoquinoline is N-acylated with a chiral acyl group, which serves as the chiral auxiliary. This creates a chiral N-acyliminium ion intermediate. The subsequent stereoselective addition of a nucleophile, such as an organomagnesium or organozinc reagent, to the C1 position is directed by the chiral auxiliary, leading to the formation of one diastereomer in excess. clockss.org The diastereoselectivity of this addition is dependent on the structure of the iminium ion and the nature of the organometallic reagent, with organozinc reagents often providing higher stereoselectivity. clockss.org Following the nucleophilic addition, the resulting N-acyl-1,2-dihydroisoquinoline can be isolated. The synthesis is completed by catalytic hydrogenation of the remaining double bond and reductive removal of the chiral auxiliary to yield the enantiopure 1-substituted THIQ. clockss.org

Challenges in Direct Asymmetric Hydrogenation of Isoquinolines

Despite being an attractive and atom-economical method, the direct asymmetric hydrogenation of isoquinolines presents significant challenges. mdpi.comdicp.ac.cn These difficulties must be overcome to achieve high efficiency and enantioselectivity.

The primary obstacles include:

Aromatic Stability : The inherent resonance stability of the isoquinoline aromatic system makes it resistant to reduction. mdpi.comdicp.ac.cn Harsh reaction conditions, such as high temperatures and pressures, are often required to overcome this stability, which can negatively impact the enantioselectivity of chiral catalysts. rsc.org

Catalyst Poisoning : The nitrogen heteroatom in both the isoquinoline substrate and the resulting tetrahydroisoquinoline product can act as a Lewis base. mdpi.com This allows it to coordinate strongly to the transition metal center of the catalyst, leading to catalyst inhibition or deactivation, a phenomenon known as catalyst poisoning. rsc.orgmdpi.com

To address these challenges, various strategies have been developed, most notably substrate activation. By converting the isoquinoline into a more reactive isoquinolinium salt through protonation with a Brønsted acid or reaction with an organic halide, the aromaticity is reduced, and the coordinating ability of the nitrogen atom is diminished, facilitating hydrogenation under milder conditions. mdpi.comdicp.ac.cn

Post-Synthetic Modifications and Derivatization of this compound and its Precursors

The this compound scaffold and its immediate precursors, such as 8-fluoro-3,4-dihydroisoquinoline, are versatile intermediates amenable to a variety of post-synthetic modifications. nih.govnih.gov These transformations allow for the introduction of diverse functional groups, enabling the synthesis of a wide range of derivatives, particularly for evaluation as potential central nervous system drug candidates. nih.govresearchgate.net Key derivatization strategies include reduction of the C=N double bond in dihydroisoquinoline precursors, alkylation of the nitrogen atom, nucleophilic substitution of the fluorine atom, and functionalization at the C1-position. nih.gov

Reduction Reactions (e.g., Sodium Borohydride)

Reduction is a fundamental transformation for converting 3,4-dihydroisoquinoline intermediates into the fully saturated 1,2,3,4-tetrahydroisoquinoline (THIQ) core. rsc.org The Bischler-Napieralski reaction, a common strategy for synthesizing isoquinoline derivatives, often yields a 3,4-dihydroisoquinoline which is then reduced to the corresponding THIQ using agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation. rsc.org

In the context of 8-fluoro-substituted isoquinolines, sodium borohydride is an effective reducing agent. For instance, 8-fluoro-3,4-dihydroisoquinoline can be treated with NaBH₄ in methanol (B129727) to yield this compound. nih.gov Similarly, isoquinolinium derivatives can be readily reduced. The methylation of 8-fluoro-3,4-dihydroisoquinoline with methyl iodide produces an isoquinolinium intermediate, which upon reduction with sodium borohydride, yields 8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline. nih.gov

Table 1: Reduction of 8-Fluoro-isoquinoline Derivatives
Starting MaterialReagentProductReference
8-Fluoro-3,4-dihydroisoquinolineSodium Borohydride (NaBH₄), MethanolThis compound nih.gov
8-Fluoro-2-methyl-3,4-dihydroisoquinolinium IodideSodium Borohydride (NaBH₄)8-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline nih.gov

Alkylation Reactions (e.g., Methylation of Nitrogen)

Alkylation of the secondary amine in the tetrahydroisoquinoline ring is a common strategy to introduce substituents on the nitrogen atom. nih.gov This modification can significantly alter the pharmacological properties of the resulting molecule.

A straightforward method for N-alkylation is the reaction with an alkyl halide. For example, methylation can be achieved by treating an 8-fluoro-isoquinoline precursor with methyl iodide. Specifically, 8-fluoro-3,4-dihydroisoquinoline reacts with methyl iodide in dichloromethane (B109758) to form the corresponding 8-fluoro-2-methyl-3,4-dihydroisoquinolinium iodide. nih.gov This quaternary ammonium (B1175870) salt can then be reduced to the N-methylated tetrahydroisoquinoline derivative as described previously. nih.gov

Table 2: N-Alkylation of 8-Fluoro-isoquinoline Derivative
Starting MaterialReagentSolventProductReference
8-Fluoro-3,4-dihydroisoquinolineMethyl Iodide (MeI)Dichloromethane (CH₂Cl₂)8-Fluoro-2-methyl-3,4-dihydroisoquinolinium Iodide nih.gov

Fluorine-Amine Exchange Reactions

The fluorine atom at the C8-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution, particularly when a C=N double bond is present as in 8-fluoro-3,4-dihydroisoquinoline. nih.govmdpi.com This reactivity allows for fluorine-amine exchange reactions, providing a pathway to 8-amino-substituted isoquinoline derivatives. nih.govnih.gov

This transformation is a key step in creating 1,8-disubstituted tetrahydroisoquinolines. nih.gov The reaction involves treating 8-fluoro-3,4-dihydroisoquinoline with various cyclic amines. This nucleophilic substitution results in the formation of the corresponding 8-(cyclic amino)-3,4-dihydroisoquinolines, which are valuable intermediates for further functionalization. nih.govresearchgate.net

Table 3: Fluorine-Amine Exchange Reaction
Reactant 1Reactant 2 (Nucleophile)Key Product ClassSignificanceReference
8-Fluoro-3,4-dihydroisoquinolineCyclic Amines (e.g., Pyrrolidine)8-Amino-3,4-dihydroisoquinolinesPrecursors for 1,8-disubstituted tetrahydroisoquinolines nih.govmdpi.com

Functionalization at Specific Positions (e.g., C1-position)

The C1 position of the isoquinoline ring is another critical site for introducing molecular diversity. Functionalization at this position can be achieved by reacting dihydroisoquinoline intermediates with organometallic reagents. nih.gov

Following a fluorine-amine exchange to produce an 8-(cyclic amino)-3,4-dihydroisoquinoline, the C=N double bond can be attacked by nucleophiles like organolithium reagents. mdpi.com For instance, treating 8-(pyrrolidin-1-yl)-3,4-dihydroisoquinoline hydrochloride with various alkyl or phenyl lithium reagents leads to the formation of 1-alkyl(aryl)-8-amino-1,2,3,4-tetrahydroisoquinolines in good yields. nih.govmdpi.com This two-step sequence—fluorine-amine exchange followed by addition of an organolithium reagent—provides an efficient route to 1,8-disubstituted tetrahydroisoquinoline derivatives. nih.gov Other research has also demonstrated the direct C-1 alkylation of N-aryl tetrahydroisoquinolines using potassium alkylpentafluorosilicates as primary alkyl radical precursors under mild, copper-catalyzed conditions. sci-hub.se

Table 4: C1-Functionalization of an 8-Amino-3,4-dihydroisoquinoline Intermediate
Starting MaterialReagentProduct ClassReference
8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline hydrochlorideAlkyl lithium or Phenyl lithium1-Alkyl(aryl)-8-amino-1,2,3,4-tetrahydroisoquinolines nih.govmdpi.com

Reactivity and Mechanistic Studies of 8 Fluoro 1,2,3,4 Tetrahydroisoquinoline

Reaction Mechanisms in THIQ Synthesis

The synthesis of the tetrahydroisoquinoline core is a cornerstone of heterocyclic chemistry, with several named reactions dedicated to its construction. The presence of a fluorine atom on the aromatic ring can significantly impact the course and efficiency of these synthetic routes.

A primary method for synthesizing the THIQ framework is the Pictet-Spengler reaction. nrochemistry.comthermofisher.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgorganicreactions.org The key mechanistic step is an intramolecular electrophilic aromatic substitution, where a transiently formed iminium ion acts as the electrophile that attacks the electron-rich aromatic ring. depaul.edursc.org

The general mechanism proceeds as follows:

Iminium Ion Formation: The β-arylethylamine reacts with a carbonyl compound under acidic conditions to form a Schiff base, which is then protonated to generate a highly electrophilic iminium ion. wikipedia.orgdepaul.edu

Electrophilic Attack: The aromatic ring of the β-arylethylamine acts as a nucleophile, attacking the iminium ion in a 6-endo-trig cyclization. nrochemistry.comdepaul.edu

Rearomatization: The resulting spirocyclic intermediate loses a proton to restore the aromaticity of the benzene (B151609) ring, yielding the final tetrahydroisoquinoline product. nrochemistry.com

In the context of 8-fluoro-1,2,3,4-tetrahydroisoquinoline synthesis, the starting material would be a 2-(2-fluorophenyl)ethylamine derivative. The fluorine atom at the position ortho to the cyclization site exerts a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic attack, potentially requiring harsher reaction conditions (e.g., stronger acids or higher temperatures) to facilitate the cyclization step compared to non-fluorinated or electron-donating group-substituted analogues. wikipedia.org However, the reaction remains a viable, albeit potentially more challenging, route to the 8-fluoro-THIQ core.

While the carbon-fluorine bond is generally strong, the fluorine atom on the 8-fluoro-THIQ scaffold can be activated towards nucleophilic aromatic substitution (SNAr). Research has shown that the C=N double bond in the related compound, 8-fluoro-3,4-dihydroisoquinoline (B12937770), activates the fluorine atom for displacement by nucleophiles. nih.gov This activation is crucial for introducing new functionalities at the C-8 position.

A key transformation is the fluorine-amine exchange reaction. nih.govresearchgate.net In this process, 8-fluoro-3,4-dihydroisoquinoline is treated with various cyclic amines, leading to the displacement of the fluoride (B91410) ion and the formation of 8-amino-3,4-dihydroisoquinolines. nih.govnih.gov The imine functionality within the dihydroisoquinoline ring is electron-withdrawing, which stabilizes the negatively charged Meisenheimer complex intermediate characteristic of the SNAr mechanism, thereby facilitating the substitution reaction. This pathway provides a strategic entry point to a variety of 1,8-disubstituted tetrahydroisoquinolines after subsequent reduction or alkylation. nih.gov

Influence of Fluorine Substitution on Chemical Reactivity

This electron-withdrawing nature influences the reactivity of both the aromatic ring and the secondary amine of the heterocyclic system.

Aromatic Ring: The fluorine atom deactivates the benzene ring towards further electrophilic aromatic substitution. Any subsequent electrophilic attack would be directed away from the fluorine-bearing position.

Amine Nucleophilicity: The inductive effect of the fluorine atom, transmitted through the aromatic system, can decrease the electron density on the nitrogen atom. This reduction in electron density lowers the basicity (pKa) and nucleophilicity of the secondary amine compared to the non-fluorinated parent THIQ molecule. nih.gov This effect must be considered when planning reactions involving the nitrogen atom, such as N-alkylation or N-acylation.

Furthermore, the fluorine atom can participate in non-covalent interactions, such as C-H···F hydrogen bonds, which can influence the molecule's conformation and its interactions with other molecules or biological targets. nih.govresearchgate.net These subtle stereoelectronic effects are a critical aspect of modern organofluorine chemistry. rsc.org

Derivatization Pathways and Functional Group Transformations

This compound and its precursors are versatile building blocks for creating a library of more complex molecules. nih.govresearchgate.net Several derivatization pathways and functional group transformations have been explored, primarily starting from the more accessible 8-fluoro-3,4-dihydroisoquinoline intermediate. nih.gov

One direct pathway involves the reduction of the imine bond. Treatment of 8-fluoro-3,4-dihydroisoquinoline with a reducing agent like sodium borohydride (B1222165) (NaBH₄) yields this compound. nih.gov This core structure can then undergo further functionalization at the nitrogen atom. For example, methylation with methyl iodide leads to the formation of 8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline. nih.gov

A more elaborate derivatization strategy leverages the nucleophilic substitution of the fluorine atom, as discussed previously. After the fluorine-amine exchange on 8-fluoro-3,4-dihydroisoquinoline to produce an 8-(cyclic amino)-3,4-dihydroisoquinoline, subsequent reactions can be performed. The addition of organolithium reagents (alkyl- or phenyllithium) to the C=N double bond introduces a substituent at the C-1 position, yielding 1-alkyl(phenyl)-8-(cyclic amino)-1,2,3,4-tetrahydroisoquinolines. nih.gov This sequence represents a powerful method for generating 1,8-disubstituted THIQ derivatives.

The following table summarizes key derivatization reactions starting from 8-fluoro-3,4-dihydroisoquinoline.

Starting MaterialReagent(s)ProductTransformation Type
8-Fluoro-3,4-dihydroisoquinoline1. Sodium borohydride (NaBH₄) 2. Methanol (B129727)This compoundImine Reduction
This compound1. Methyl iodide (MeI) 2. Dichloromethane (B109758)8-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolineN-Alkylation
8-Fluoro-3,4-dihydroisoquinoline1. Cyclic Amine (e.g., Piperidine) 2. Alkyl/Aryl Lithium (R-Li)1-Alkyl/Aryl-8-(piperidin-1-yl)-1,2,3,4-tetrahydroisoquinolineNucleophilic Aromatic Substitution followed by C1-Alkylation/Arylation

These pathways highlight how the fluorine atom serves not only as a modulator of reactivity but also as a versatile functional handle that can be replaced to build molecular complexity. nih.gov

Structure Activity Relationship Sar Studies of 8 Fluoro 1,2,3,4 Tetrahydroisoquinoline Analogs

Impact of Fluorine Position and Substitution Patterns on Biological Activity

The strategic placement of fluorine in a drug molecule can significantly alter its physicochemical and biological properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. nih.gov In the context of the THIQ scaffold, the position of the fluorine atom is critical. The development of synthetic routes for 8-fluoro-3,4-dihydroisoquinoline (B12937770) highlights the interest in this specific substitution pattern as a key intermediate for building potential drug candidates for the central nervous system. nih.govmdpi.com

Research has focused on 1,8-disubstituted THIQ analogs, suggesting that simultaneous functionalization at the C1 and C8 positions is crucial for activity. nih.govmdpi.com For instance, N-acylated 1,8-disubstituted tetrahydroisoquinolines have been identified as potent calcium channel blockers. nih.govmdpi.com The fluorine atom at C8 can engage in weak intermolecular interactions, such as C–H⋯F hydrogen bonds, which can play a significant role in controlling molecular conformation and guiding how the molecule packs in a crystal lattice, ultimately affecting its interaction with a receptor binding site. researchgate.net The substitution of a fluorine for a hydroxyl group is particularly noteworthy, as fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can both accept and donate hydrogen bonds, leading to potentially different binding modes and activities. nih.gov

Role of Electron-Donating and Electron-Withdrawing Groups

SAR studies consistently show that the electronic properties of substituents on the THIQ backbone are vital for modulating biological potential. dntb.gov.uanuph.edu.uaresearchgate.net Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can profoundly influence the molecule's activity by altering its electron distribution, pKa, and ability to interact with target proteins.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) are frequently found in biologically active THIQ compounds. researchgate.net In synthetic procedures, the presence of EDGs on the phenyl ring can facilitate the key cyclization step (e.g., Bischler-Napieralski reaction) required to form the THIQ core. nih.govresearchgate.net In SAR studies of THIQ analogs as NMDA receptor modulators, dimethoxy substitution patterns were common among active compounds, indicating their importance for receptor affinity. nih.gov

Electron-Withdrawing Groups (EWGs): Halogens (like the fluorine at C8) and nitro groups (-NO2) are typical EWGs. The strong electronegativity of fluorine can alter the basicity of the nitrogen atom in the THIQ ring, which can affect its interaction with physiological targets and its pharmacokinetic properties.

The strategic placement of these groups can fine-tune the molecule's interaction with its biological target, enhancing potency and selectivity.

Substituent GroupElectronic NatureGeneral Impact on Biological Activity
Methoxy (-OCH₃)Electron-DonatingOften enhances binding affinity; common in NMDA receptor modulators and P-glycoprotein ligands. nih.govnih.gov
Hydroxyl (-OH)Electron-DonatingCan participate in hydrogen bonding with receptor sites, often crucial for activity. nih.gov
Fluorine (-F)Electron-WithdrawingModulates pKa, metabolic stability, and membrane permeability; can act as a hydrogen bond acceptor. nih.govnih.gov
Nitro (-NO₂)Electron-WithdrawingSignificantly alters electronic properties, can be used to probe electronic requirements of a binding site.

Significance of Heterocyclic Functional Groups

A notable synthetic strategy involves the fluorine-amine exchange reaction on 8-fluoro-3,4-dihydroisoquinoline, which allows for the introduction of various cyclic amino substituents, such as pyrrolidine (B122466), at the C8 position. nih.govmdpi.com This modification directly replaces the fluorine with a heterocyclic amine, creating a new class of analogs for biological evaluation. Another approach involves fusing a heterocyclic ring system to the THIQ core. For example, 1,2,4-oxadiazoline-fused tetrahydroisoquinolines have been synthesized via [3+2] cycloaddition reactions, demonstrating the versatility of the THIQ scaffold in creating complex, polycyclic structures with therapeutic potential. nih.gov

Appended HeterocycleMethod of IncorporationPotential Significance
PyrrolidineNucleophilic aromatic substitution at C8 nih.govmdpi.comIntroduces a basic nitrogen center, potentially improving solubility and receptor interactions.
1,2,4-Oxadiazoline[3+2] Cycloaddition to form a fused ring system nih.govCreates a rigid, tricyclic structure, exploring new conformational space and potential new biological targets.
PiperidineSynthesis from 1-alkylpiperidin-4-one precursors rsc.orgActs as a versatile building block for creating structurally diverse THIQ libraries.

Optimization of Pharmacological Profiles through Structural Modifications

The ultimate goal of SAR studies is to optimize the pharmacological profile of a lead compound, enhancing its potency, selectivity, and drug-like properties. nih.gov Structural modifications of the 8-fluoro-1,2,3,4-tetrahydroisoquinoline core are systematically undertaken to achieve these improvements.

One successful example in the broader THIQ class involves the development of positive allosteric modulators for the NMDA receptor. nih.gov Initial compounds with dimethoxy substituents were modified, and it was discovered that replacing these with a single isopropoxy moiety could shift and enhance activity toward the GluN2B subunit. nih.gov Further modifications led to analogs with submicromolar potency, demonstrating how subtle structural changes can dramatically improve both potency and selectivity. nih.govnih.gov

Similarly, SAR studies on THIQ derivatives as P-glycoprotein (P-gp) ligands explored the effects of bioisosteric replacement and conformational flexibility. nih.gov By elongating linkers and replacing certain aromatic portions with bioisosteres like 2-biphenyl derivatives, researchers were able to develop potent and selective P-gp substrates. nih.gov The development of THIQ-based Rev-erbα agonists also involved extensive optimization of the core scaffold to yield compounds with potent in vivo activity. researchgate.net These examples underscore the power of iterative structural modification—guided by SAR—to transform a basic scaffold into a highly optimized pharmacological agent.

Pharmacological GoalLead Scaffold/ObservationStructural Modification ExampleResulting Optimization
Enhance NMDA Receptor Subtype SelectivityTHIQ with dimethoxy groups active at GluN2C/D nih.govReplacement of two methoxy groups with a single isopropoxy group. nih.govEnhanced activity and potentiation at the GluN2B subunit. nih.gov
Increase Potency for P-glycoproteinCore THIQ scaffold with P-gp affinity. nih.govIntroduction of a 2-biphenyl moiety and optimization of linker flexibility. nih.govDevelopment of strong and selective P-gp substrates. nih.gov
Improve in vivo Activity of Rev-erbα AgonistsAcyclic series of Rev-erbα agonists. researchgate.netCyclization into a rigid THIQ scaffold and optimization of substituents. researchgate.netDiscovery of potent compounds with good in vivo pharmacological profiles. researchgate.net

Biological Activities and Pharmacological Research of 8 Fluoro 1,2,3,4 Tetrahydroisoquinoline Derivatives

Broad Spectrum Biological Activities

Derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) are recognized for their diverse pharmacological effects, which include anticancer, neuropharmacological, and antimicrobial properties. rsc.orgnuph.edu.uanih.gov The strategic placement of a fluorine atom on the aromatic ring, as in 8-fluoro-1,2,3,4-tetrahydroisoquinoline, is a common approach in medicinal chemistry to enhance biological activity and pharmacokinetic properties. Research into fluorinated THIQ derivatives has explored their potential as therapeutic agents in various disease areas.

Anti-Cancer Activities

The tetrahydroisoquinoline core is a key pharmacophore in the design of novel anti-cancer agents. nih.govresearchgate.netresearchgate.net Derivatives of this scaffold have been shown to exert their anti-cancer effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.

A number of studies have demonstrated the potent anti-proliferative activity of tetrahydroisoquinoline derivatives against various human cancer cell lines. While specific data focusing solely on this compound derivatives is limited in publicly available research, broader studies on related THIQ compounds provide context for their potential in this area. For instance, a series of novel 1,2,3,4-tetrahydroisoquinoline derivatives were evaluated for their anti-proliferative activity, with some compounds showing significant inhibitory effects. nih.gov One notable study on a series of 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides, which are structurally related to the compound of interest, reported potent cytotoxicity against MKN-45 and NB4 cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range. nih.gov

Compound Cell Line IC50 (µM)
Derivative 1 MKN-45 1.99
Derivative 2 MKN-45 11.3
Derivative 3 NB4 1.67
Derivative 4 NB4 4.62

Table 1: Cytotoxic activity of selected 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides against human cancer cell lines. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anti-cancer agents exert their therapeutic effects. Research has shown that certain tetrahydroisoquinoline derivatives can trigger apoptosis in cancer cells. nih.govtuni.fi For example, a study on 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium salts demonstrated that these compounds were capable of inducing apoptosis in a concentration-dependent manner, as confirmed by AO/EB staining and flow cytometry analysis with Annexin V/PI double staining. nih.gov Another study on novel tetrahydroquinoline derivatives showed their ability to induce apoptosis in glioblastoma cells through the activation of caspase-3/7. tuni.fi While these studies did not specifically investigate this compound, they highlight a key mechanistic pathway for the anti-cancer activity of the broader THIQ class.

The estrogen receptor (ER) is a crucial target in the treatment of hormone-responsive breast cancer. nih.gov Tetrahydroisoquinoline derivatives have been investigated as selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs). nih.govacs.org SERDs are of particular interest as they not only antagonize the ER but also promote its degradation. Phenolic tetrahydroisoquinolines have been identified as a promising scaffold for the development of orally bioavailable SERDs. nih.gov These compounds are designed to bind to the estrogen receptor and induce a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome. While specific research on the estrogen receptor activity of this compound derivatives is not extensively detailed in the available literature, the broader class of THIQ phenols has shown promise in this area, with some compounds exhibiting subnanomolar potency in ER binding and downregulation assays. nih.gov

Compound ER Binding IC50 (nM) ER Downregulation IC50 (nM)
Phenolic THIQ Derivative A <1 <1
Phenolic THIQ Derivative B 1.5 2.0

Table 2: In vitro activity of representative phenolic tetrahydroisoquinoline SERDs. nih.gov

Neuropharmacological Activities

The structural similarity of the tetrahydroisoquinoline nucleus to endogenous neuroamines has led to the exploration of its derivatives as potential agents for treating central nervous system (CNS) disorders. nih.gov

Derivatives of this compound have been synthesized as building blocks for potential central nervous system drug candidates. nih.gov The tetrahydroisoquinoline scaffold is a known pharmacophore for interacting with various neurotransmitter systems, including dopaminergic and serotonergic pathways. For instance, the antidepressant drug nomifensine, a tetrahydroisoquinoline derivative, acts as a norepinephrine-dopamine reuptake inhibitor. nih.gov While detailed pharmacological data on the specific interactions of this compound derivatives with neurotransmitter systems are not extensively available in the reviewed literature, the foundational structure suggests a potential for such activity. Further research is required to elucidate the specific neuropharmacological profile of these fluorinated analogs.

Neuroprotection Mechanisms

Derivatives of the tetrahydroisoquinoline family have demonstrated significant neuroprotective properties through various mechanisms of action. nih.gov Research into compounds like 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a close analog, reveals a complex interplay of activities that contribute to neuronal survival, primarily by counteracting excitotoxicity and oxidative stress. nih.govmerckmillipore.com These mechanisms are central to their potential as treatments for neurodegenerative diseases. nih.govnih.gov

A key aspect of the neuroprotective profile of tetrahydroisoquinoline derivatives is their ability to act as antioxidants. Many isoquinoline (B145761) alkaloids possess significant antioxidant activity, protecting cells from oxidative damage by scavenging free radicals. mdpi.com Compounds such as 1MeTIQ have been shown to inhibit the generation of free radicals. nih.govmerckmillipore.com This antioxidant capability is crucial, as oxidative stress and the production of reactive oxygen species (ROS) are major contributors to neuronal damage in various neurodegenerative disorders. nih.govmdpi.com The ability to reduce oxidative damage is a foundational component of the neuroprotective effects observed with this class of compounds. nih.gov

Overactivation of the glutamatergic system is a primary factor in the pathogenesis of several neurological conditions. nih.gov Glutamate-induced excitotoxicity leads to neuronal death and is a hallmark of many neurodegenerative diseases. nih.gov Tetrahydroisoquinoline derivatives, notably 1MeTIQ, have been shown to protect neurons from glutamate-induced cell death. nih.govmerckmillipore.com In studies using primary granular cell cultures, 1MeTIQ effectively prevented glutamate-induced neurotoxicity and the associated influx of calcium ions (Ca2+), a critical step in the excitotoxic cascade. nih.govmerckmillipore.com This demonstrates a direct inhibitory effect on the downstream pathways of glutamate receptor overstimulation.

The N-Methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, plays a critical role in excitotoxicity. wikipedia.org Antagonism of this receptor is a key strategy for neuroprotection. wikipedia.org Research has confirmed that the neuroprotective effects of certain tetrahydroisoquinoline derivatives are linked to their action on NMDA receptors. nih.govmerckmillipore.com Specifically, 1MeTIQ has been identified as an uncompetitive NMDA receptor antagonist. nih.gov This was substantiated by its ability to inhibit the binding of [3H]MK-801, a known NMDA receptor channel blocker. nih.govmerckmillipore.com Furthermore, studies on various 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have shown their affinity for the PCP binding site within the NMDA receptor complex, with substitutions on the THIQ ring system influencing binding potency. nih.gov

In addition to blocking postsynaptic glutamate receptors, some tetrahydroisoquinoline derivatives can modulate the presynaptic release of excitatory amino acids. In vivo microdialysis experiments have demonstrated that 1MeTIQ can prevent the kainate-induced release of these neurotransmitters from the rat frontal cortex. nih.govmerckmillipore.com Similarly, the parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), has been shown to decrease the extracellular levels of glutamate in the striatum. nih.gov This dual action—reducing the release of excitatory neurotransmitters and blocking their postsynaptic receptors—provides a comprehensive mechanism for mitigating glutamatergic overactivity and subsequent neurotoxicity.

The table below summarizes the key neuroprotective mechanisms of action demonstrated by tetrahydroisoquinoline derivatives.

Mechanism of ActionDescriptionKey Findings
Free Radical Scavenging Direct neutralization of reactive oxygen species (ROS) to reduce oxidative stress on neurons.Inhibition of free-radical generation in abiotic systems. nih.govmerckmillipore.com
Inhibition of Excitotoxicity Prevention of neuronal cell death caused by excessive stimulation by the neurotransmitter glutamate.Prevents glutamate-induced cell death and Ca2+ influx in neuronal cultures. nih.govmerckmillipore.com
NMDA Receptor Antagonism Blocking the ion channel of the NMDA receptor to prevent excessive calcium influx.Acts as an uncompetitive antagonist; inhibits [3H]MK-801 binding to the receptor. nih.govmerckmillipore.comnih.gov
Inhibition of EAA Release Reducing the presynaptic release of excitatory amino acids (EAA) like glutamate.Prevents kainate-induced release of excitatory amino acids in vivo. nih.govmerckmillipore.com
Targeting Neurological and Psychiatric Disorders

The multifaceted neuroprotective mechanisms of tetrahydroisoquinoline derivatives make them promising candidates for treating a range of central nervous system disorders. Their ability to counteract excitotoxicity and oxidative stress is relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govwikipedia.org The THIQ scaffold is considered a valuable starting point for the development of therapeutic agents for Alzheimer's disease due to its neuroprotective, anti-inflammatory, and antioxidant properties. nih.gov

Beyond neurodegeneration, these compounds have shown potential in psychiatric disorders. Studies have demonstrated that both TIQ and 1MeTIQ produce antidepressant-like effects in animal models of depression. nih.gov This activity is linked to the activation of noradrenergic and serotonergic systems, suggesting that these compounds could offer a basis for developing novel antidepressants. nih.gov The development of this compound derivatives and other analogs is an active area of research for creating potential drug candidates for various CNS conditions. nih.govnih.gov

Orexin Receptor Antagonism (OX1, OX2) for Sleep Disorders and Obesity

The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a critical regulator of wakefulness, arousal, and appetite. uspharmacist.com Antagonism of orexin receptors is a novel and effective therapeutic strategy for treating insomnia. nih.govnih.gov Dual orexin receptor antagonists (DORAs) promote sleep by inhibiting the wake-promoting signals of the orexin system, rather than by causing widespread sedation. nih.gov

The isoquinoline scaffold is a structural feature of some compounds developed as orexin receptor antagonists. nih.gov This has led to the exploration of various isoquinoline derivatives for their potential to modulate the orexin system. While direct studies on this compound as an orexin antagonist are not extensively detailed in the provided context, the broader class of isoquinolines is recognized for its potential in this area. nih.gov The development of orexin antagonists is a promising avenue for new treatments for sleep disorders like insomnia and is also being investigated for its relevance to other conditions, including obesity, due to the role of orexins in appetite regulation. uspharmacist.comnih.gov

The table below outlines the therapeutic targets and potential applications for disorders addressed by tetrahydroisoquinoline derivatives.

Target System/DisorderTherapeutic Rationale
Neurodegenerative Disorders (e.g., Alzheimer's) Counteracting excitotoxicity, oxidative stress, and neuroinflammation. nih.gov
Psychiatric Disorders (e.g., Depression) Modulation of monoaminergic systems (noradrenaline and serotonin). nih.gov
Sleep Disorders (e.g., Insomnia) Antagonism of orexin receptors (OX1/OX2) to suppress wakefulness. nih.govnih.gov

Anti-Infective Activities

While broad anti-infective properties for this compound have not been documented, specific research into its potential as an anti-HIV agent has been conducted through the development of CXCR4 antagonists.

The C-X-C chemokine receptor type 4 (CXCR4) is a critical co-receptor for T-tropic (X4) strains of the human immunodeficiency virus (HIV) to enter host T-lymphocytes. nih.gov Blocking this receptor is a key strategy in developing antiretroviral agents. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has been identified as a promising structure for the development of novel CXCR4 antagonists. nih.gov

In an effort to expand the structure-activity relationship of CXCR4 antagonists, one study detailed the synthesis of a series of novel isoquinoline-based compounds. nih.gov The synthetic pathway utilized an 8-Fluoro- nih.govnih.govnuph.edu.uatriazolo[5,1-a]isoquinoline intermediate (compound 13c). nih.gov This precursor was then used to generate a series of final compounds evaluated for their ability to inhibit HIV-1 and HIV-2. nih.gov

The antiviral activity was assessed through multiple assays, including the inhibition of CXCL12-induced calcium mobilization and the protection of MT-4 cells from HIV-induced cytopathicity. nih.gov Several of the synthesized analogues demonstrated excellent antiviral activity against both HIV-1 and HIV-2, with EC50 values below 100 nM, and they lacked cytotoxicity in the MT4 cell line. nih.gov One compound in this series, 24c , was highlighted as particularly promising, displaying consistently low nanomolar activity across the various assays. nih.gov

Although the foundational synthesis involved an 8-fluoro-isoquinoline precursor, the provided research data does not explicitly confirm the final chemical structure of the most active compounds, such as 24c. Therefore, it cannot be definitively stated that these potent anti-HIV agents are derivatives that retain the this compound core. Further examination of the primary literature would be required to confirm the precise structure of these active molecules.

Anti-viral Activity

Derivatives of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold have been investigated for their potential as antiviral agents. Research has demonstrated that novel heterocyclic compounds based on the THIQ structure can effectively suppress viral replication. nih.gov For instance, two compounds, tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1) and rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one (trans-2), were shown to inhibit authentic SARS-CoV-2 infection in Vero E6 cells. nih.gov

Compound trans-1, which contains a Boc-protective group, demonstrated higher anti-SARS-CoV-2 activity than trans-2. nih.gov In Vero E6 cells, trans-1 had a half-maximal effective concentration (EC50) of 3.15 μM. nih.gov Further testing in Calu-3 human lung cells confirmed its efficacy, showing an EC50 of 2.78 μM, which was more potent than the comparator drug chloroquine (EC50 = 44.90 μM) in the same cell line. nih.gov Mechanistic studies indicated that the antiviral action of trans-1 differs from that of chloroquine, as it primarily inhibits the post-entry stages of viral replication. nih.gov The antiviral potential of isoquinoline-related alkaloids is also linked to their ability to interfere with multiple pathways, such as the mitogen-activated protein kinase/extracellular-signal-regulated kinase (MAPK/ERK) pathway, which can be crucial for viral replication. nih.gov

Table 1: Anti-SARS-CoV-2 Activity of Tetrahydroisoquinoline Derivatives

Compound Cell Line EC50 (μM)
trans-1 Vero E6 3.15
Calu-3 2.78
trans-2 Vero E6 12.02
Chloroquine (Comparator) Calu-3 44.90

Data sourced from studies on authentic SARS-CoV-2 infection. nih.gov

Anti-Alzheimer's Disease Potential

The 1,2,3,4-tetrahydroisoquinoline scaffold is a key structural motif in the development of therapeutic agents for Alzheimer's disease (AD). semanticscholar.orgrsc.org As AD is a multifactorial disease, ligands that can engage with multiple targets and molecular pathways are of significant interest. semanticscholar.org Derivatives of this scaffold have been designed to modulate several key pathological processes in AD. nih.gov

Modulation of Amyloid Precursor Protein (APP) Proteolytic Processing

A critical aspect of Alzheimer's disease pathology is the processing of the amyloid precursor protein (APP). Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been specifically designed to regulate the proteolytic processing of APP. nih.gov These compounds have been shown to stimulate the non-amyloidogenic pathway, leading to the release of the soluble and neuroprotective sAPPα fragment. nih.gov This modulation steers APP processing away from the production of pathogenic amyloid-beta peptides. nih.gov

ERK-Dependent Signaling Pathway Activation

The extracellular signal-regulated kinase (ERK) pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates fundamental cellular processes like proliferation and differentiation. creative-diagnostics.comnih.gov The activation of the ERK pathway is also implicated in neuroprotective mechanisms. nih.gov Research has demonstrated that certain synthetic tetrahydroisoquinoline derivatives can regulate APP processing through the activation of an ERK-dependent signaling pathway. nih.gov This activation is a key component of their neuroprotective potential, as it can lead to increased cell survival and proliferation. nih.govcreative-diagnostics.comnih.gov

Gamma-Secretase Inhibition

Gamma-secretase is a multi-subunit protease complex responsible for the final cleavage of APP to generate amyloid-beta (Aβ) peptides, making it a prime therapeutic target in Alzheimer's disease. nih.gov A series of novel 1,2,3,4-tetrahydroisoquinoline derivatives were evaluated for their ability to act as gamma-secretase inhibitors. nih.gov Using a cell-based reporter gene assay, these compounds were assessed on their capacity to prevent the proteolytic processing of C99, the immediate precursor to Aβ. nih.gov The development of tetrahydroquinoline-derived compounds has also been explored specifically for their gamma-secretase inhibitory potential for treating Alzheimer's. nih.gov

Inhibition of Amyloidogenic Aβ Release

By combining the stimulation of sAPPα release with the inhibition of gamma-secretase, certain 1,2,3,4-tetrahydroisoquinoline derivatives achieve a dual effect that synergistically reduces the production of pathogenic amyloid-beta. nih.gov This inhibition of amyloidogenic Aβ release is a crucial therapeutic strategy. nih.gov The results from these studies suggest that specific compounds possess both sAPPα-releasing and gamma-secretase inhibitory activities, reflecting a potent potential for neuroprotection in the context of Alzheimer's disease. nih.gov

Table 2: Dual Neuroprotective Activities of Tetrahydroisoquinoline Derivatives in Alzheimer's Disease Models

Pharmacological Action Mechanism Therapeutic Goal
sAPPα-Releasing Stimulation Upregulation of the non-amyloidogenic APP processing pathway. Enhance neuroprotection.
Gamma-Secretase Inhibition Prevention of the proteolytic processing of C99. Inhibit amyloidogenic Aβ release.

These dual activities suggest a synergetic potential for the treatment of Alzheimer's disease. nih.gov

Calcium Channel Blocking Activity

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been identified as potent calcium channel blockers. nih.govmdpi.com Specifically, N-acylated 1,8-disubstituted 1,2,3,4-tetrahydroisoquinolines have demonstrated efficacy as calcium channel blockers in the context of chronic pain treatment. mdpi.com

Semi-synthetic tetrahydroisoquinoline derivatives have been shown to possess Ca2+ antagonistic properties. nih.gov In studies using chick and rat crude nerve endings, these derivatives significantly blocked Ca2+ uptake stimulated by potassium chloride (KCl). nih.gov This blockage affects voltage-gated calcium channels, as the observed inhibition could be partially replicated by selective N-type (using ω-conotoxin GVIA) and P-type (using ω-agatoxin IVA) calcium channel blockers. nih.gov This indicates that the tetrahydroisoquinoline derivatives may act on these specific types of calcium channels, which are important in neuronal signaling. nih.gov

Anticonvulsant Properties

A review of scientific literature indicates that while various derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold have been synthesized and evaluated for anticonvulsant effects, specific studies detailing the anticonvulsant properties of this compound or its direct derivatives are not prominently available. Research in this area has often focused on other substitution patterns, such as 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, which have been investigated as potential non-competitive AMPA receptor antagonists. nih.govnih.govnih.govmdpi.com These studies have confirmed that the THIQ skeleton can serve as a valuable scaffold for developing anticonvulsant agents. nih.gov However, dedicated research into the role of fluorine substitution at the 8-position for this specific activity is not sufficiently documented in the available literature.

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

The enzyme Phenylethanolamine N-methyltransferase (PNMT) is a critical component in the biosynthesis of catecholamines, as it catalyzes the final step: the conversion of norepinephrine to epinephrine (adrenaline). wikipedia.orggenecards.org Inhibition of this enzyme is a therapeutic strategy for conditions where epinephrine levels are implicated. Fluorine-substituted 1,2,3,4-tetrahydroisoquinoline derivatives have emerged as a significant class of PNMT inhibitors.

Research has focused on derivatives such as 3-fluoromethyl-1,2,3,4-tetrahydroisoquinolines. One of the most potent and selective inhibitors of PNMT reported is (+/-)-7-Aminosulfonyl-3-fluoromethyl-1,2,3,4-tetrahydroisoquinoline. nih.gov To improve upon this compound's properties, particularly its ability to cross the blood-brain barrier (BBB), a series of (+/-)-3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated. nih.gov

The study explored the structure-activity relationship at the sulfonamide nitrogen. It was found that bulky substituents on this nitrogen were less favored at the PNMT active site. nih.gov Conversely, incorporating an electron-dense atom like fluorine within alkyl chains on the sulfonamide nitrogen was favored, leading to compounds with excellent PNMT inhibitory potency. nih.gov Several compounds from this series, including compounds 17 and 18 , were identified as the most potent and selective PNMT inhibitors reported to date. nih.gov

PNMT Inhibition by 3-Fluoromethyl-THIQ Derivatives
CompoundPNMT Kᵢ (nM)α₂-Adrenoceptor Kᵢ (nM)Selectivity Index (α₂ Kᵢ / PNMT Kᵢ)
Compound 171.1&gt;10,000&gt;9090
Compound 181.3&gt;10,000&gt;7692
3-fluoromethyl-7-N-(4-chlorophenyl)aminosulfonyl-THIQ (18)4811,000229
3-fluoromethyl-7-cyano-THIQ (20)140&gt;50,000&gt;357
Data derived from research on 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines. nih.govnih.gov

A crucial aspect of developing PNMT inhibitors is ensuring their selectivity, particularly over adrenergic receptors like the α₂-adrenoceptor, to minimize potential side effects. The fluorine-substituted tetrahydroisoquinolines have demonstrated remarkable selectivity in this regard.

The research into 3-fluoromethyl-THIQ derivatives revealed that these compounds are some of the most selective inhibitors of PNMT versus the α₂-adrenoceptor known. nih.gov The introduction of the 3-fluoromethyl group was a key factor in achieving this high selectivity. nih.gov

Further studies on 3-fluoromethyl-7-(N-substituted aminosulfonyl)-THIQs confirmed this trend. It was observed that while bulky groups on the sulfonamide nitrogen could reduce selectivity, the incorporation of alkyl chains containing fluorine on the sulfonamide nitrogen resulted in high selectivity (>500-fold). nih.gov This is because this structural feature is favored in the PNMT active site but confers little affinity for the α₂-adrenoceptor. nih.gov Compounds such as 3-fluoromethyl-7-N-(4-chlorophenyl)aminosulfonyl-THIQ and 3-fluoromethyl-7-cyano-THIQ were highlighted as promising leads due to their high selectivity (over 200-fold) and calculated lipophilicity, suggesting they have the potential to penetrate the blood-brain barrier. nih.gov

Metabolism and Pharmacokinetics Research

Metabolic Pathways of Tetrahydroisoquinoline Derivatives

The metabolism of tetrahydroisoquinoline derivatives involves several key biochemical reactions that alter their structure and facilitate their excretion. These pathways significantly influence the compounds' biological activity and duration of action. Major metabolic routes include N-methylation, N-oxidation, aromatization, and hydroxylation. researchgate.net

N-methylation is a common metabolic step for tetrahydroisoquinoline compounds. acs.org For instance, the N-methylation of reticuline is a known biosynthetic pathway for certain alkaloids. acs.org Following N-methylation, or for other N-substituted THIQs, N-oxidation can occur. researchgate.net N-methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ), for example, is oxidized by both monoamine oxidase (MAO) types A and B in human brain synaptosomal mitochondria into the N-methyl-isoquinolinium ion. nih.gov This oxidation is dependent on the MAO sample amount and reaction time, with an optimal pH of approximately 7.25. nih.gov The N-oxide metabolite is often a concern due to potential toxicity. researchgate.net

Table 1: Kinetic Parameters for NMTIQ Oxidation by Monoamine Oxidase (MAO)

MAO Type Km (μM) Vmax (pmol/min/mg protein)
Type A 571 ± 25 0.29 ± 0.06
Type B 463 ± 43 0.16 ± 0.03

Data sourced from a study on human brain synaptosomal mitochondria. nih.gov

Aromatization, the conversion of the tetrahydroisoquinoline ring into an isoquinoline (B145761) ring, is another significant metabolic or synthetic transformation. nih.govacs.org This oxidative process can occur under high-temperature conditions and may proceed through more than one pathway, including a supplementary air-promoted route. nih.govacs.org The dehydrogenation of THIQs is a direct method to obtain the corresponding aromatic isoquinoline derivatives. researchgate.netresearchgate.net

Hydroxylation is also a key metabolic pathway. For example, 4-Hydroxytetrahydroisoquinoline (4OH-TIQ) has been identified as a metabolite of tetrahydroisoquinoline (TIQ) in rat liver microsomes and urine. nih.gov This process is considered a detoxification step. nih.gov Catechol-bearing THIQs can undergo enzymatic oxidation, leading to the formation of reactive quinones. nih.gov

Species-Specific Metabolic Differences

Metabolic pathways can vary significantly between different species. A notable example is seen in the metabolism of tetrahydroisoquinoline (TIQ) in a specific strain of rat. nih.gov Female DA rats, which serve as an animal model for poor debrisoquine metabolizers, show a significantly reduced urinary excretion of the metabolite 4-Hydroxytetrahydroisoquinoline (4OH-TIQ). nih.gov This suggests that the metabolic detoxification process is suppressed in this model. nih.gov Consequently, these rats exhibit significantly higher accumulation of the parent compound, TIQ, in the brain. nih.gov These findings imply that individuals with poor debrisoquine metabolism might be more susceptible to the neurological effects of TIQ due to enhanced brain accumulation. nih.gov

Blood-Brain Barrier (BBB) Permeability Studies

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. researchgate.net Only about 2% of small molecules are estimated to be able to cross the BBB. frontiersin.org Studies on various tetrahydroisoquinoline derivatives have been conducted to assess their permeability.

In vivo microdialysis studies in rats have shown that 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ) can cross the BBB. nih.gov When administered intraperitoneally, 1-BnTIQ appeared in the brain extracellular fluid in a dose-dependent manner, reaching its maximum concentration after about 40 minutes. nih.gov In the same study, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) also readily passed through the BBB, while the derivative salsolinol did not reach the brain after intraperitoneal administration. nih.gov The concentration of 1-BnTIQ in the brain dialysate was approximately 24% of that of TIQ when given at the same dose. nih.gov

Table 2: Comparative BBB Permeability of THIQ Derivatives in Rats

Compound Administration BBB Permeability Peak Concentration Time in Brain ECF
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ) i.p. Yes ~40 minutes
1,2,3,4-tetrahydroisoquinoline (TIQ) i.p. Yes Not specified
Salsolinol i.p. No Not applicable

ECF: Extracellular Fluid; i.p.: intraperitoneal. nih.gov

The penetration of the BBB is strongly influenced by a compound's physicochemical properties, particularly its lipophilicity. frontiersin.orgmdpi.com High lipophilicity, along with a weak potential for hydrogen bonding and a smaller molecular size, generally promotes BBB penetration. frontiersin.orgmdpi.com For a compound to cross the BBB, a balance in properties is necessary, as excessively lipophilic compounds may have reduced bioavailability or off-target effects. mdpi.com

Theoretical predictions using software like SwissADME can be employed to assess properties related to BBB permeability. mdpi.comresearchgate.net For certain quercetin-tetrahydroisoquinoline hybrids, despite having improved lipophilicity and not being substrates for the P-glycoprotein efflux transporter, predictions indicated they were still unable to cross the BBB. mdpi.comresearchgate.net This highlights the complexity of predicting BBB penetration. It has been suggested that further modifications, such as the introduction of hydrophobic groups like fluorine or alkyl chains, could increase lipophilicity and potentially facilitate easier passage across the BBB. mdpi.com

Advanced Analytical Characterization in Research

Spectroscopic Methods for Structure and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy: In deuterated chloroform (B151607) (CDCl₃), the proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic and aliphatic protons. The aromatic protons typically appear as multiplets in the downfield region, influenced by the electron-withdrawing effect of the fluorine atom. The protons on the tetrahydroisoquinoline core at positions 1, 3, and 4 resonate as multiplets in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by showing distinct signals for each carbon atom in the molecule. The carbon atom attached to the fluorine (C-8) exhibits a characteristic splitting pattern due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the fluorine substituent, while the aliphatic carbons of the tetrahydroisoquinoline ring appear at higher field strengths. nih.govrsc.org

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for compounds containing fluorine. For this compound, the ¹⁹F NMR spectrum in CDCl₃ shows a doublet of doublets, with coupling to the adjacent aromatic protons. rsc.org

NucleusSolventChemical Shift (δ) / ppmCoupling Constant (J) / Hz
¹⁹FCDCl₃-121.2dd, JFH = 10.7, 5.8

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum, typically recorded as a thin film, exhibits characteristic absorption bands. A notable feature is the N-H stretching vibration, which indicates the presence of the secondary amine in the tetrahydroisoquinoline ring. Aromatic C-H stretching and C=C stretching vibrations are also observed, confirming the presence of the benzene (B151609) ring. The C-F stretching vibration provides evidence for the fluorine substituent. nih.gov

Vibrational ModeWavenumber (cm⁻¹)
N-H Stretch~3300-3500
Aromatic C-H Stretch~3000-3100
Aliphatic C-H Stretch~2850-2950
Aromatic C=C Stretch~1450-1600
C-F Stretch~1000-1400

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion. For this compound, the protonated molecule ([M+H]⁺) is often observed. nih.govrsc.org

The fragmentation of the tetrahydroisoquinoline core under mass spectrometric conditions, such as electron ionization (EI), typically involves several key pathways. A common fragmentation is the loss of a hydrogen atom from the C-1 position, leading to a stable iminium ion (M-1)⁺. Another characteristic fragmentation is a retro-Diels-Alder (RDA) reaction of the heterocyclic ring, resulting in the cleavage of the molecule into smaller charged fragments. The presence of the fluorine atom on the aromatic ring will influence the fragmentation pattern, potentially leading to the loss of HF or other fluorine-containing fragments. The analysis of these fragmentation patterns can provide valuable structural information and confirm the identity of the compound.

Computational and Theoretical Studies

Predictive Modeling for Biological Activity

Predictive modeling encompasses a range of computational techniques used to estimate the biological activity of a compound before it is synthesized and tested in a laboratory. These methods are crucial in drug discovery for prioritizing lead candidates.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) method that is used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. This technique involves aligning the molecules and then calculating their steric and electrostatic fields at various grid points. A statistical model is then generated to predict the activity of new compounds.

While CoMFA has been successfully applied to various sets of tetrahydroisoquinoline derivatives to elucidate their structure-activity relationships for different biological targets, specific CoMFA studies on a series of compounds including 8-Fluoro-1,2,3,4-tetrahydroisoquinoline are not described in the current scientific literature. Such a study would require a dataset of structurally similar compounds with corresponding biological activity data.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding of a small molecule drug candidate to its protein target. The process involves sampling different conformations of the ligand within the active site of the protein and scoring them based on their binding affinity.

The tetrahydroisoquinoline scaffold is present in many biologically active compounds, and as such, molecular docking studies of its derivatives are common in medicinal chemistry research to understand their mechanism of action. rsc.org These studies have provided insights into the interactions of tetrahydroisoquinoline analogues with various receptors and enzymes. rsc.org However, specific molecular docking studies detailing the binding interactions of this compound with a particular biological target have not been specifically reported. A docking study on this compound would require the identification of a relevant biological target and would aim to elucidate how the fluorine substitution at the 8-position influences its binding affinity and selectivity.

Theoretical Studies on Reaction Mechanisms

Theoretical studies, often employing quantum mechanical calculations, are instrumental in understanding the mechanisms of chemical reactions. These studies can elucidate reaction pathways, transition states, and the energetics involved, providing a deeper understanding of how a molecule is formed and how it might react.

The synthesis of this compound has been described, for instance, via the reduction of 8-fluoro-3,4-dihydroisoquinoline (B12937770). nih.govmdpi.com While the synthetic routes are established, detailed theoretical studies on the reaction mechanisms, such as the energetics of the lithiation or reduction steps involved in its synthesis, have not been a specific focus of published research. nih.govresearchgate.net Such theoretical investigations could provide valuable information for optimizing existing synthetic methods or designing new ones.

Patent Landscape Analysis in Academic Context

Overview of Patented 1,2,3,4-Tetrahydroisoquinoline (B50084) Derivatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a prominent feature in numerous patented compounds, valued for its robust structure that serves as a versatile starting point for developing new therapeutic agents. tandfonline.comnih.govresearchgate.net The patent literature reveals a vast number of THIQ derivatives that have been synthesized and claimed for various pharmacological purposes. These molecules are frequently found in both natural products and synthetic libraries, demonstrating a broad spectrum of biological activities. researchgate.net

Patented derivatives often feature substitutions at various positions on the THIQ ring system, leading to a wide range of chemical diversity and allowing for the fine-tuning of biological activity and pharmacokinetic properties. The ability to easily modify the core structure has made THIQs a staple in drug discovery programs, leading to a significant number of patents covering novel compositions of matter. These patents protect not only specific molecules but also entire classes of related compounds, highlighting the scaffold's importance in medicinal chemistry.

Therapeutic Applications in Patent Literature

The patent literature for 1,2,3,4-tetrahydroisoquinoline derivatives showcases a broad range of potential therapeutic uses. A significant portion of this research is directed towards oncology, with numerous patents claiming THIQ analogs for cancer treatment. tandfonline.comnih.govnih.gov These compounds have been designed to target various mechanisms involved in cancer progression, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways. tandfonline.com Targets such as PRMT5, HPK1, and Bcl-xL are explicitly mentioned in patent reviews covering anticancer THIQ derivatives. tandfonline.comnih.gov

Beyond cancer, THIQ derivatives have been patented for a variety of other conditions. A notable area is in the treatment of central nervous system (CNS) disorders. For instance, specific substituted 1,2,3,4-tetrahydroisoquinoline derivatives have been patented as non-peptide antagonists of human orexin receptors, with potential applications in treating sleep and eating disorders. google.comgoogleapis.com The patent landscape also includes claims for the use of THIQ compounds in managing metabolic disorders, as well as infectious diseases such as malaria, tuberculosis, and various viral infections. researchgate.net

Below is an interactive data table summarizing the therapeutic applications of patented THIQ derivatives.

Therapeutic AreaSpecific Application / Target
Oncology Anticancer agents, Tubulin polymerization inhibitors, Apoptosis inducers, PRMT5, HPK1, Bcl-xL inhibitors tandfonline.comnih.gov
Central Nervous System (CNS) Orexin receptor antagonists for sleep and eating disorders, Neurodegenerative disease treatment researchgate.netgoogle.comgoogleapis.com
Infectious Diseases Antimalarial, Antituberculosis, Anti-HIV, Anti-HSV, Antileishmanial agents researchgate.net
Metabolic Disorders Management of various metabolic conditions researchgate.net
Inflammatory Conditions Anti-inflammatory agents researchgate.net

Innovations Related to Synthesis and Derivatization of THIQ Scaffolds

The extensive interest in THIQ derivatives has driven significant innovation in the synthetic methodologies used to produce and functionalize this scaffold. Traditional and widely used methods for constructing the core THIQ structure include the Pictet-Spengler reaction and the Bischler-Napieralski reaction. rsc.orgorganicreactions.org The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. organicreactions.org The Bischler-Napieralski reaction uses an N-acyl derivative of a β-phenylethylamine, which is cyclized using a dehydrating agent and then reduced to form the THIQ ring system. rsc.org

Recent innovations have focused on improving the efficiency, diversity, and practicality of these classic methods. For example, microwave-assisted versions of both the Pictet-Spengler and Bischler-Napieralski reactions have been developed to accelerate the synthesis of THIQ libraries. organic-chemistry.org Furthermore, multi-component reactions (MCRs) have emerged as a powerful strategy to generate highly diverse THIQ derivatives in a single, efficient step. rsc.orgnih.gov

Q & A

[Basic] What are the standard synthetic routes for preparing 8-Fluoro-1,2,3,4-tetrahydroisoquinoline, and what are the critical steps affecting yield?

The synthesis typically involves four key steps: (1) preparation of a substituted phenylalanine precursor, (2) ring closure to form the tetrahydroisoquinoline core, (3) N-alkylation with a 2-phenylethyl bromide, and (4) decarbonylation followed by cyclization via electrophilic aromatic substitution . Critical steps include optimizing N-phenylethylation for high yields and controlling iminium salt formation during cyclization. Alternative methods, such as NaBH₄-mediated reduction and methyl iodide (e.g., for N-methylation), have been reported to streamline specific stages . Yield improvements depend on precise temperature control, reagent stoichiometry, and purification protocols.

[Advanced] How can researchers optimize the decarbonylation and cyclization steps in 8-Fluoro-THIQ synthesis to minimize byproduct formation?

Decarbonylation and cyclization are prone to side reactions due to reactive intermediates. Using anhydrous conditions and catalytic acids (e.g., polyphosphoric acid) can stabilize iminium salts, reducing unwanted polymerization . Monitoring reaction progress via TLC or HPLC helps identify byproducts early. For fluorinated derivatives, electron-withdrawing effects of fluorine may require adjusted electrophilic substitution conditions (e.g., milder Lewis acids) to prevent over-functionalization .

[Basic] What biological activities are associated with this compound derivatives?

THIQ analogs exhibit diverse activities, including inhibition of monoamine oxidases (MAO A/B), neuroprotection against Parkinson’s disease, and modulation of dopamine receptors . Fluorination at the 8-position enhances metabolic stability and binding affinity to neurological targets, such as dopamine D3 receptors, by altering electron density and steric interactions .

[Advanced] What methodological approaches are recommended for establishing structure-activity relationships (SAR) in 8-Fluoro-THIQ derivatives targeting neurological receptors?

SAR studies should combine synthetic diversification (e.g., varying substituents at positions 1, 7, and 8) with in vitro assays (e.g., radioligand binding for D3 receptor affinity) . Computational docking (e.g., with Val53 and Met258 in PNMT) can predict hydrophobic interactions critical for activity . Fluorine’s electronegativity and steric effects should be systematically compared to non-fluorinated analogs using kinetic and thermodynamic profiling .

[Basic] What analytical techniques are essential for characterizing this compound and verifying its purity?

Key techniques include:

  • ¹H/¹³C NMR : To confirm regiochemistry and substitution patterns .
  • X-ray crystallography : For resolving stereochemistry and salt forms (e.g., hydrogen tartrate monohydrate) .
  • Melting point analysis : To assess purity and polymorphic forms .
  • HPLC : For quantifying residual solvents or byproducts, especially after catalytic steps .

[Advanced] How can researchers resolve discrepancies in biological activity data for 8-Fluoro-THIQ derivatives across different studies?

Contradictions often arise from variations in assay conditions (e.g., cell lines, substrate concentrations). Standardizing protocols (e.g., MAO inhibition assays at pH 7.4) and cross-validating with orthogonal methods (e.g., in vivo neurochemical studies in rodent models) are critical . Meta-analyses of fluorinated vs. non-fluorinated analogs can isolate electronic effects from structural variables .

[Advanced] What photocatalytic strategies enable selective semi-dehydrogenation of 8-Fluoro-THIQ derivatives, and how do oxidative potentials influence reaction outcomes?

The oxidative potentials of THIQ derivatives (+1.01 V and +1.15 V vs. NHE for semi- and full dehydrogenation) necessitate photocatalysts with tailored bandgaps. ZnIn₂S₄ (bandgap ~2.4 eV) achieves selective semi-dehydrogenation to 3,4-dihydroisoquinoline by aligning its valence band with the first oxidative potential, avoiding over-dehydrogenation . Reaction optimization includes solvent choice (acetonitrile for H₂ evolution) and light intensity modulation to balance conversion and selectivity.

[Advanced] How does the introduction of fluorine at the 8-position affect the pharmacokinetic properties and target binding affinity of THIQ-based compounds?

Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation and improves blood-brain barrier penetration due to increased lipophilicity . In dopamine D3 receptor binding, fluorine’s electronegativity strengthens hydrogen bonding with Thr369, while its small size avoids steric clashes in the hydrophobic pocket . Comparative studies show 8-fluoro derivatives exhibit 10-fold higher affinity than non-fluorinated analogs in PNMT inhibition assays .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
8-Fluoro-1,2,3,4-tetrahydroisoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.